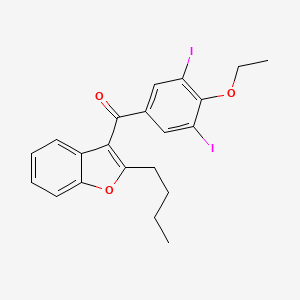
(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone is a complex organic compound known for its significant applications in the pharmaceutical industry. It is a derivative of benzofuran and is characterized by the presence of butyl, ethoxy, and diiodophenyl groups. This compound is often used in the synthesis of various pharmaceutical agents due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves multiple steps, starting with the preparation of the benzofuran core. The butyl group is introduced through alkylation reactions, while the ethoxy and diiodophenyl groups are added via etherification and iodination reactions, respectively. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is a key component in the development of certain pharmaceutical drugs, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves its interaction with specific molecular targets in the body. It acts as a non-selective ion channel blocker, which leads to an influx of calcium ions (Ca²⁺) in cells. This influx can cause mitochondrial fragmentation and cell death, making it effective in certain therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amiodarone hydrochloride: This compound is structurally similar and shares similar pharmacological properties.
Desethylamiodarone hydrochloride: Another related compound with comparable chemical and biological activities.
Uniqueness
What sets (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex pharmaceutical agents .
Propriétés
Formule moléculaire |
C21H20I2O3 |
|---|---|
Poids moléculaire |
574.2 g/mol |
Nom IUPAC |
(2-butyl-1-benzofuran-3-yl)-(4-ethoxy-3,5-diiodophenyl)methanone |
InChI |
InChI=1S/C21H20I2O3/c1-3-5-9-18-19(14-8-6-7-10-17(14)26-18)20(24)13-11-15(22)21(25-4-2)16(23)12-13/h6-8,10-12H,3-5,9H2,1-2H3 |
Clé InChI |
MSNRFGHAXMZLCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


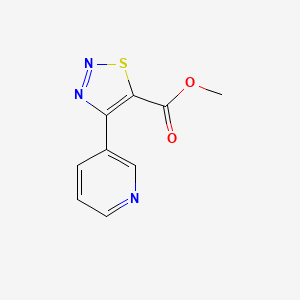
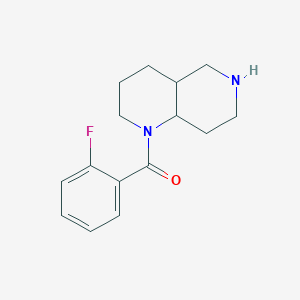
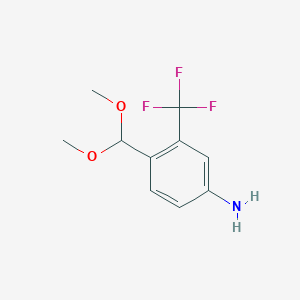
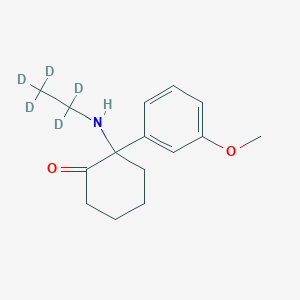
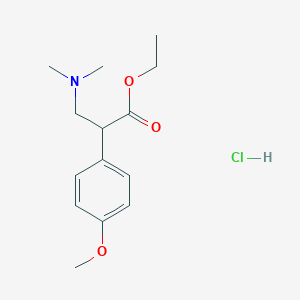
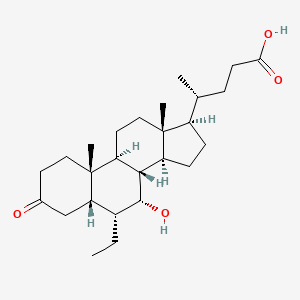

![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
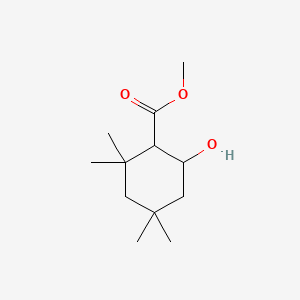
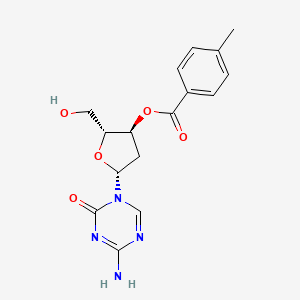
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
